Orotidina

Descripción general

Descripción

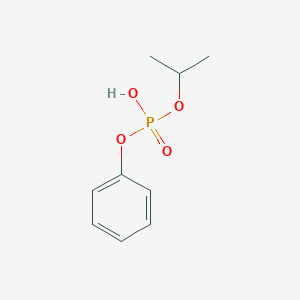

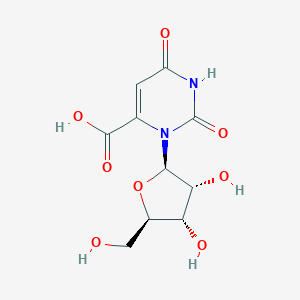

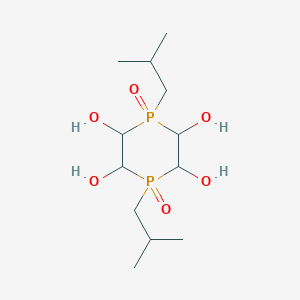

Orotidine is a nucleoside formed by attaching orotic acid to a ribose ring via a β-N1-glycosidic bond. It is found in bacteria, fungi, and plants. Orotidine was first isolated in 1951 from the fungus Neurospora by A. Michael Michelson, William Drell, and Herschel K. Mitchell . In humans, orotidine occurs as its 5’-phosphate (orotidylic acid), which is an intermediate in pyrimidine nucleotide biosynthesis (cytidine and uridine) that are found in nucleic acids .

Aplicaciones Científicas De Investigación

Orotidine has several scientific research applications, including:

Biomarker for Cardiovascular Disease: Serum orotidine has been identified as a novel biomarker of increased cardiovascular disease risk in type 2 diabetes.

Genetic Transformation Marker: The orotidine-5’-decarboxylase encoding gene (pyrG) is widely used as a recyclable transformation marker in many fungal species.

Metabolic Studies: Orotidine is used in studies related to pyrimidine nucleotide biosynthesis and its role in various metabolic pathways.

Mecanismo De Acción

Target of Action

Orotidine primarily targets the enzyme Orotidine 5’-phosphate decarboxylase (OMP decarboxylase) . This enzyme plays a crucial role in pyrimidine biosynthesis, catalyzing the decarboxylation of orotidine monophosphate (OMP) to form uridine monophosphate (UMP) .

Mode of Action

The exact mechanism by which OMP decarboxylase catalyzes its reaction has been a subject of rigorous scientific investigation . The driving force for the loss of the carboxyl linked to the C6 of the pyrimidine ring comes from the close proximity of an aspartate residue carboxyl group in the enzyme’s active site, which destabilizes the ground state relative to the transition state of the uncatalyzed reaction . There have been multiple hypotheses about what form the transition state takes before protonation of the C6 carbon occurs to yield the final product .

Biochemical Pathways

Orotidine is involved in the de novo biosynthesis of pyrimidine nucleotides . It is a part of the pathway that leads to the formation of the pyrimidine nucleotides uridine triphosphate, cytidine triphosphate, and thymidine triphosphate . Orotidine is also involved in the Glycine and Serine Metabolism and Pyrimidine Metabolism .

Result of Action

It has been suggested that serum orotidine may be a novel biomarker of increased cardiovascular disease (cvd) risk in type 2 diabetes (t2d), independent of renal function . Furthermore, orotidine, being inversely associated with glomerular filtration rate (GFR), mediated 60% of the effects of declining renal function on CVD risk .

Action Environment

It is known that renal function, an important physiological factor, can influence the action of orotidine

Análisis Bioquímico

Biochemical Properties

Orotidine interacts with various enzymes and proteins in biochemical reactions. It is a substrate for the enzyme orotidine 5’-phosphate decarboxylase , which catalyzes the decarboxylation of orotidine 5’-monophosphate (OMP) to uridine 5’-monophosphate (UMP) . This reaction is a key step in the de novo synthesis of pyrimidine nucleotides .

Cellular Effects

Orotidine has been identified as a potential biomarker of cardiovascular disease (CVD) risk in type 2 diabetes . It is inversely associated with glomerular filtration rate (GFR), mediating 60% of the effects of declining renal function on CVD risk . This suggests that orotidine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of orotidine involves its conversion to UMP by the enzyme orotidine 5’-phosphate decarboxylase . This enzyme is proposed to function via an electrophilic substitution mechanism, where decarboxylation and carbon-carbon bond protonation occur in a concerted reaction .

Dosage Effects in Animal Models

Animal models play a critical role in exploring disease pathophysiology, identifying targets, and testing new therapeutic agents . Future studies could investigate the dosage effects of orotidine in these models.

Metabolic Pathways

Orotidine is involved in the pyrimidine nucleotide biosynthesis pathway . It is converted to UMP by the enzyme orotidine 5’-phosphate decarboxylase, an intermediate step in the biosynthesis of pyrimidine nucleotides .

Subcellular Localization

Orotidine 5’-phosphate decarboxylase, the enzyme that catalyzes the conversion of orotidine to UMP, is localized in the cytoplasm Therefore, it is likely that orotidine, as a substrate for this enzyme, is also localized in the cytoplasm

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Orotidine can be synthesized through an intramolecular nucleosidation approach, which provides easy access to orotidine in high yields. Notably, orotate itself is used as a leaving group at the anomeric position . This method has the potential for facile access to derivatives of orotidine of therapeutic interest.

Industrial Production Methods: The current commercial method for the preparation of potassium orotate involves the synthesis of orotic acid from monooxalylacetic ester and urea . This method was subsequently improved to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: Orotidine undergoes various chemical reactions, including decarboxylation, which is catalyzed by the enzyme orotidine 5’-monophosphate decarboxylase. This reaction converts orotidine 5’-monophosphate to uridine 5’-monophosphate .

Common Reagents and Conditions: The decarboxylation reaction typically involves the enzyme orotidine 5’-monophosphate decarboxylase, which does not require metal ions or other cofactors . The reaction conditions are mild, usually occurring at physiological pH and temperature.

Major Products: The major product of the decarboxylation reaction is uridine 5’-monophosphate .

Comparación Con Compuestos Similares

Uridine: Like orotidine, uridine is a nucleoside that plays a crucial role in the synthesis of nucleic acids.

Cytidine: Another nucleoside involved in pyrimidine nucleotide biosynthesis.

Thymidine: A nucleoside that is a component of DNA.

Uniqueness of Orotidine: Orotidine is unique in its role as an intermediate in the biosynthesis of pyrimidine nucleotides. Unlike uridine and cytidine, which are direct components of nucleic acids, orotidine itself is not a component of nucleic acids but serves as a precursor in their biosynthesis .

Propiedades

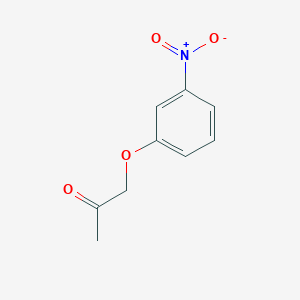

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,17,18)(H,11,14,19)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCRAVPPBFWEJD-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953435 | |

| Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

314-50-1 | |

| Record name | Orotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B350MC02GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 400 °C | |

| Record name | Orotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and available spectroscopic data for orotidine?

A2: * Molecular Formula: C10H12N2O8* Molecular Weight: 288.21 g/mol* Spectroscopic Data: While the provided research papers do not delve into detailed spectroscopic data, orotidine can be characterized using techniques like UV-Vis spectrophotometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) []. UV-Vis spectrophotometry can be used to assess the purity of orotidine and potentially quantify its concentration in a sample. NMR analysis provides detailed structural information about orotidine by revealing the arrangement of atoms and functional groups within its molecule. MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed to identify and quantify orotidine in complex mixtures, such as biological samples, by separating and detecting it based on its mass-to-charge ratio.

Q2: What is known about the material compatibility and stability of orotidine under various conditions?

A3: The provided papers focus primarily on the biological activity of orotidine and related compounds. While detailed studies on material compatibility are not included, general information on nucleoside stability suggests that orotidine is likely stable under standard laboratory conditions. Factors like pH, temperature, and exposure to light can impact its stability [].

Q3: Does orotidine itself exhibit any catalytic properties or have direct applications in catalysis?

A4: Orotidine is not known to have catalytic properties. It's a substrate in a key metabolic pathway. The catalytic activity lies with the enzyme ODCase, which facilitates the decarboxylation of orotidine 5'-monophosphate (OMP) [].

Q4: How has computational chemistry and modeling been used to study orotidine and ODCase?

A5: Computational methods have provided significant insights into the mechanism of ODCase and the role of orotidine 5'-monophosphate (OMP) as a substrate. Studies have employed techniques like QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to investigate the direct decarboxylation mechanism of OMP within the ODCase active site []. These simulations help to understand the energetics of the reaction and the specific interactions between the enzyme and substrate that contribute to the catalytic efficiency of ODCase. Furthermore, molecular docking studies have been used to model and analyze the binding interactions between ODCase and various inhibitors []. Additionally, conformational analyses and energy calculations have explored the structural features of orotidine and related compounds, such as 6-azauridine 5'-monophosphate, to explain their inhibitory activity against ODCase [].

Q5: How do structural modifications to orotidine impact its activity, potency, and selectivity?

A6: Research on orotidine analogs, particularly focusing on ODCase inhibition, highlights the importance of structural features for activity. For example, replacing the carbonyl oxygen at position 4 of orotidine with sulfur results in 4-thio-orotidine 5'-monophosphate (4-thio-OMP). Interestingly, while this modification allows binding to ODCase, 2-thio-orotidine 5'-monophosphate (2-thio-OMP) exhibits poor binding affinity []. This difference suggests a key role for the carbonyl oxygen at position 4 in interacting with the ODCase active site. Additionally, the presence of a 5-fluoro substituent in 5-fluoroorotidine 5'-monophosphate (5-FOMP) significantly enhances the rate of decarboxylation compared to the natural substrate OMP []. This observation suggests that electron-withdrawing groups at position 5 can stabilize the transition state of the decarboxylation reaction, leading to increased catalytic efficiency.

Q6: What are the known strategies for improving the stability, solubility, or bioavailability of orotidine?

A6: The provided research papers do not focus on orotidine formulation or strategies to enhance its stability, solubility, or bioavailability. These aspects would be relevant for potential therapeutic applications, which are not extensively discussed in the provided context.

Q7: Is there specific information regarding SHE (Safety, Health, and Environment) regulations related to orotidine?

A7: The provided research papers focus on the biochemical and mechanistic aspects of orotidine and related compounds. Specific SHE regulations pertaining to orotidine are not explicitly addressed in these papers.

Q8: What is known about the absorption, distribution, metabolism, excretion (ADME), and in vivo activity and efficacy of orotidine?

A9: While orotidine is a naturally occurring metabolite, the provided research does not delve into detailed PK/PD studies. The focus is on orotidine's role in the pyrimidine biosynthesis pathway and the mechanism of ODCase []. Information on its ADME profile would be valuable to understand its systemic exposure and potential therapeutic implications, but it is not the primary focus of the provided research.

Q9: Are there studies on the in vitro and in vivo efficacy of orotidine itself, and what cell-based assays or animal models were used?

A10: The provided papers do not present orotidine as a therapeutic agent with direct in vitro or in vivo efficacy. Studies focus on understanding its role in pyrimidine synthesis and the effects of modulating this pathway, often through ODCase inhibitors [, , , , , ].

Q10: Is there information on resistance mechanisms related to orotidine or ODCase inhibitors, and their relation to other compounds or classes?

A10: The research papers do not provide specific details on resistance mechanisms to ODCase inhibitors or orotidine analogs. This area would be relevant for potential therapeutic development, particularly in the context of diseases where targeting pyrimidine synthesis is a viable strategy.

Q11: What are some examples of cross-disciplinary applications and synergies in orotidine research?

A28: Orotidine research exemplifies interdisciplinary collaborations, bridging biochemistry, enzymology, and computational chemistry []. For instance, understanding the mechanism of ODCase has implications for enzyme engineering and the development of novel catalysts. Furthermore, insights from orotidine metabolism inform the design of anticancer and antimicrobial agents targeting nucleotide biosynthesis. This research often involves collaborations between biochemists, enzymologists, computational chemists, and medicinal chemists to develop new drugs and therapeutic strategies. The interplay between structural biology, computational modeling, and biochemical assays is crucial for understanding the enzyme's mechanism and designing potent inhibitors.

Q12: What are some key historical milestones in the research of orotidine and ODCase?

A12: Key milestones in this field include:

- Discovery of Orotic Aciduria: The identification of orotic aciduria, a genetic disorder disrupting pyrimidine synthesis, highlighted the importance of orotidine and related metabolites [].

- Characterization of ODCase: The purification and characterization of ODCase, the enzyme responsible for converting OMP to UMP, marked a significant step in understanding this crucial metabolic step [, , , ].

- Structure Determination of ODCase: The determination of the crystal structure of ODCase provided invaluable insights into its active site, substrate binding, and catalytic mechanism [, ]. This breakthrough paved the way for structure-based drug design targeting ODCase.

- Development of ODCase Inhibitors: The design and synthesis of potent and selective ODCase inhibitors, like 6-aza-UMP, showcased the potential of targeting this enzyme for therapeutic purposes []. These inhibitors serve as valuable tools for studying pyrimidine biosynthesis and have potential applications in treating diseases such as cancer and parasitic infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenemethanamine, 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B106475.png)

![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)

![3,4,5,6,7,8-Hexahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106492.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B106496.png)

![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)